

Application Notes and Protocol for HPLC Analysis of Methyl 2,5-dihydroxycinnamate

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Compound of Interest

Compound Name: Methyl 2,5-dihydroxycinnamate

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Introduction

Methyl 2,5-dihydroxycinnamate, an analog of erbstatin, is a potent inhibitor of Epidermal Growth Factor Receptor (EGFR) associated tyrosine kinases.[1][2] Its role in inhibiting autophosphorylation of the EGFR makes it a significant compound in cancer research and drug development.[3] Furthermore, its antioxidant and anti-inflammatory properties have led to its use in cosmetics and as a natural preservative in the food industry.[4]

Accurate and reliable quantification of **Methyl 2,5-dihydroxycinnamate** is crucial for quality control in manufacturing, formulation development, and in vitro/in vivo studies. High-Performance Liquid Chromatography (HPLC) is a standard analytical technique for assessing the purity and concentration of this compound.[4][5] This document provides a detailed protocol for the HPLC analysis of **Methyl 2,5-dihydroxycinnamate**, suitable for quality control and research purposes.

Experimental Protocol

This protocol outlines the necessary reagents, equipment, and a step-by-step procedure for the HPLC analysis of **Methyl 2,5-dihydroxycinnamate**.

1. Materials and Reagents

- **Methyl 2,5-dihydroxycinnamate** reference standard ($\geq 98\%$ purity)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Water (HPLC grade, filtered and degassed)
- Formic acid (LC-MS grade)
- Dimethyl sulfoxide (DMSO, optional for initial stock solution)

2. Equipment

- High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD)
- C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 μm particle size)
- Analytical balance
- Volumetric flasks (Class A)
- Pipettes (calibrated)
- Syringe filters (0.45 μm , PTFE or nylon)
- Autosampler vials

3. Preparation of Solutions

- Mobile Phase A: 0.1% Formic acid in Water
- Mobile Phase B: 0.1% Formic acid in Acetonitrile
- Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of **Methyl 2,5-dihydroxycinnamate** reference standard and dissolve it in 10 mL of methanol or DMSO in a volumetric flask.

- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

4. Sample Preparation

- For formulated products, an appropriate extraction method should be developed to isolate **Methyl 2,5-dihydroxycinnamate** from the matrix.
- For in-process samples or other research samples, dissolve the sample in the mobile phase to achieve a concentration within the calibration range.
- Filter all samples and standards through a 0.45 µm syringe filter before injection.

5. Chromatographic Conditions

The following table summarizes the recommended HPLC conditions for the analysis of **Methyl 2,5-dihydroxycinnamate**.

Parameter	Recommended Condition
HPLC Column	C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase	A: 0.1% Formic acid in Water B: 0.1% Formic acid in Acetonitrile
Gradient Program	0-2 min: 10% B 2-15 min: 10% to 90% B 15-18 min: 90% B 18-20 min: 90% to 10% B 20-25 min: 10% B (re-equilibration)
Flow Rate	1.0 mL/min
Injection Volume	10 µL
Column Temperature	30 °C
Detection Wavelength	280 nm and 325 nm (monitor both for impurities)
Run Time	25 minutes

6. Data Analysis and Quantification

- Identify the peak corresponding to **Methyl 2,5-dihydroxycinnamate** based on the retention time of the reference standard.
- Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.
- Determine the concentration of **Methyl 2,5-dihydroxycinnamate** in the samples by interpolating their peak areas from the calibration curve.
- Assess the purity of the sample by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Data Presentation

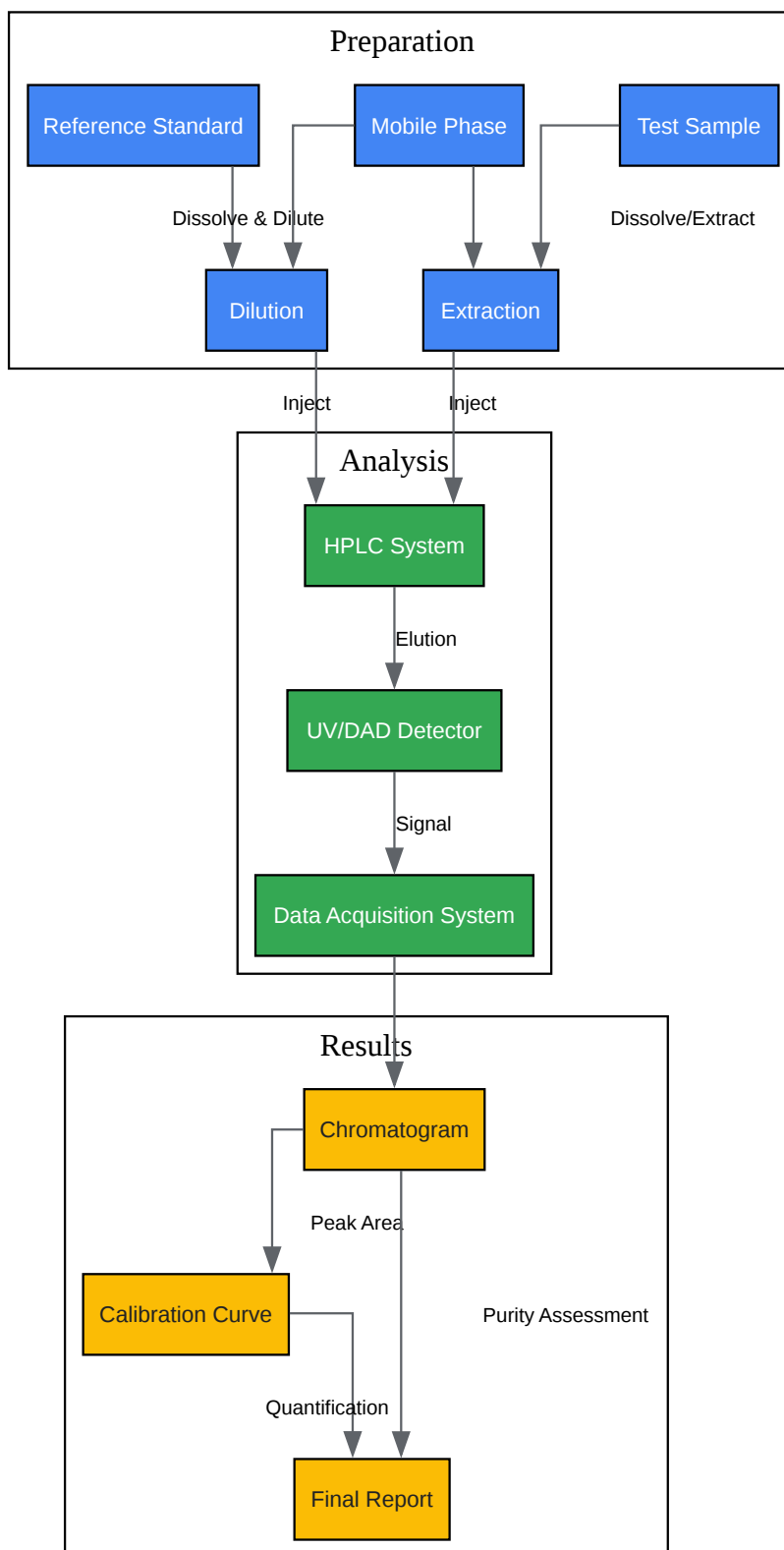
Table 1: System Suitability Parameters

Parameter	Acceptance Criteria
Tailing Factor	≤ 2.0
Theoretical Plates	≥ 2000
Repeatability (RSD%)	$\leq 2.0\%$ (for 6 replicate injections)

Table 2: Method Validation Summary (Representative Data)

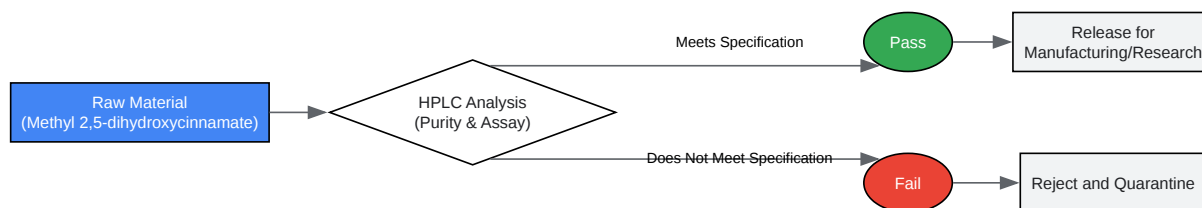
Parameter	Result
Linearity (r^2)	≥ 0.999
Range ($\mu\text{g/mL}$)	1 - 100
Limit of Detection (LOD)	0.2 $\mu\text{g/mL}$
Limit of Quantification (LOQ)	0.6 $\mu\text{g/mL}$
Accuracy (% Recovery)	98.0% - 102.0%
Precision (RSD%)	$< 2.0\%$

Visualizations



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Caption: Experimental workflow for the HPLC analysis of **Methyl 2,5-dihydroxycinnamate**.



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Caption: Logical flow of quality control for **Methyl 2,5-dihydroxycinnamate** using HPLC.

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